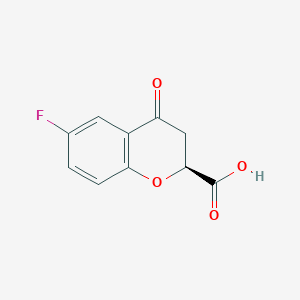

(S)-6-Fluoro-4-oxochroman-2-carboxylic acid

CAS No.: 118803-69-3

Cat. No.: VC15963073

Molecular Formula: C10H7FO4

Molecular Weight: 210.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118803-69-3 |

|---|---|

| Molecular Formula | C10H7FO4 |

| Molecular Weight | 210.16 g/mol |

| IUPAC Name | (2S)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | BWXXHZKFLLLJQP-VIFPVBQESA-N |

| Isomeric SMILES | C1[C@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O |

| Canonical SMILES | C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

(S)-6-Fluoro-4-oxochroman-2-carboxylic acid (IUPAC name: (2S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid) is a fluorinated chromanone derivative with the molecular formula C₁₀H₇FO₄ and a molecular weight of 210.16 g/mol . The compound features a bicyclic chromanone scaffold substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position, with the (S)-configuration critical to its biological activity.

Key physicochemical parameters include a calculated exact mass of 210.03300 Da and a topological polar surface area (PSA) of 74.6 Ų, indicative of moderate hydrogen-bonding capacity . While experimental data on melting point, boiling point, and density remain unreported in accessible literature, its crystalline structure has been resolved via X-ray diffraction, revealing a density of 1.602 Mg/m³ in the solid state . The compound’s logP value of 1.35 suggests moderate lipophilicity, balancing solubility in polar solvents like ethanol and water .

Synthetic Methodologies and Optimization

The synthesis of (S)-6-fluoro-4-oxochroman-2-carboxylic acid typically proceeds via oxidative cleavage of precursor diols, as demonstrated in a protocol yielding 83% crystallized product . A representative synthesis involves:

-

Oxidative Cleavage: Treatment of (2S,4R)-2-(1',2'-dihydroxyethyl)-6-fluoro-chroman-4-one with lead tetraacetate in anhydrous benzene, followed by filtration and solvent evaporation.

-

Precipitation and Acidification: The residue is reacted with aqueous silver nitrate and sodium hydroxide, followed by ammonia-mediated precipitation. Acidification with hydrochloric acid and extraction with ethyl acetate yields the crude product.

-

Crystallization: Recrystallization from an ethanol-water mixture produces pure (S)-6-fluoro-4-oxochroman-2-carboxylic acid as colorless crystals .

This route emphasizes the importance of stereochemical control, as the (S)-configuration at C2 is preserved throughout the synthesis. Alternative methodologies, such as asymmetric catalysis or enzymatic resolution, remain underexplored but could offer pathways to enhance enantiomeric excess.

Crystallographic and Conformational Analysis

X-ray crystallography reveals that (S)-6-fluoro-4-oxochroman-2-carboxylic acid crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 5.3472 Å, b = 12.748 Å, c = 12.785 Å, and V = 871.5 ų . The dihydropyranone ring adopts an envelope conformation, with the asymmetric C2 atom displaced from the mean plane by 0.63 Å (Fig. 1).

Table 1: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Z | 4 |

| Density (calc.) | 1.602 Mg/m³ |

| R-factor | 0.027 |

| C—H···π interactions | 2.79–2.94 Å |

Intermolecular interactions stabilize the crystal lattice: O—H···O hydrogen bonds (2.67 Å) and C—H···π contacts (2.79–2.94 Å) link molecules into zigzag chains along the100 direction . These interactions contribute to the compound’s stability and solubility profile.

Pharmacological Relevance: Role in Fidarestat Synthesis

(S)-6-Fluoro-4-oxochroman-2-carboxylic acid serves as the key intermediate in synthesizing Fidarestat [(2S,4S)-2-aminoformyl-6-fluoro-spiro[chroman-4,4′-imidazolidine]-2′,5′-dione], a potent aldose reductase inhibitor . Aldose reductase catalyzes the reduction of glucose to sorbitol, a pathway implicated in diabetic complications such as neuropathy, retinopathy, and nephropathy.

Mechanism of Action:

-

Fidarestat binds to aldose reductase with high affinity (IC₅₀ ≈ 10 nM), preventing sorbitol accumulation and osmotic stress in tissues .

-

The (S)-configuration of the chroman-2-carboxylic acid moiety is critical for aligning the carboxylic acid group with the enzyme’s active site, enabling competitive inhibition.

Clinical studies demonstrate Fidarestat’s efficacy in improving motor nerve conduction velocity in diabetic rats by 34% after 12 weeks, highlighting its therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume